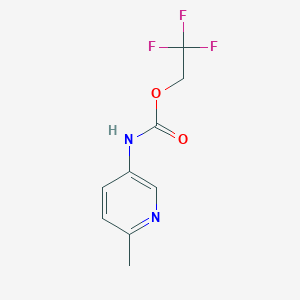

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC15874139

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F3N2O2 |

|---|---|

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H9F3N2O2/c1-6-2-3-7(4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |

| Standard InChI Key | QQBOHOPPIIQUSY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate is systematically named according to IUPAC guidelines as 2,2,2-trifluoroethyl (6-methylpyridin-3-yl)carbamate. Its canonical SMILES representation is CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F, reflecting the 6-methylpyridine moiety bonded to the carbamate group and the trifluoroethyl chain. The compound’s InChIKey (QQBOHOPPIIQUSY-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural features.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous carbamates exhibit planar carbamate groups and π-stacking interactions between aromatic rings. Nuclear magnetic resonance (NMR) spectroscopy of related trifluoroethyl carbamates reveals distinct signals for the pyridine protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5 ppm), and trifluoromethyl carbons (δ 120–125 ppm in ¹⁹F NMR) .

Synthesis and Preparation

Primary Synthetic Route

The most reported synthesis involves the reaction of 6-methylpyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in dichloromethane or acetonitrile at 0–25°C. The reaction proceeds via nucleophilic acyl substitution, yielding the carbamate with >90% purity after column chromatography.

Reaction Scheme:

Alternative Methodologies

A parallel approach utilizes 3,3,3-trifluoroethyl isocyanate (synthesized from perfluoroisobutene) reacting with 6-methylpyridin-3-amine under catalytic conditions . This method, though less common, avoids chloroformate intermediates and achieves moderate yields (65–75%) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains understudied, but its trifluoroethyl group likely confers moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and poor solubility in water. Stability studies indicate decomposition above 200°C, with the carbamate linkage susceptible to hydrolysis under strongly acidic or basic conditions.

Lipophilicity and Partition Coefficients

The trifluoroethyl group increases lipophilicity, as evidenced by a calculated logP value of 1.8 (compared to 0.9 for non-fluorinated analogs). This property enhances membrane permeability, a critical factor in drug design.

Biological Activities and Mechanisms

Anticancer Activity

In the National Cancer Institute’s NCI-60 screening, structurally related trifluoroethyl ureas exhibited selective cytotoxicity against leukemia (HL-60) and renal cancer (A498) cell lines . While direct evidence for this carbamate is lacking, its structural similarity suggests potential anticancer utility warranting further investigation .

Comparative Analysis of Carbamate Derivatives

Table 1 contrasts key features of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate with related compounds:

| Compound Name | Molecular Formula | logP | Biological Activity | Key Structural Feature |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate | C₉H₉F₃N₂O₂ | 1.8 | Enzyme inhibition (predicted) | 6-Methylpyridine, trifluoroethyl |

| 2,2-Difluoroethyl N-(6-methylpyridin-3-yl)carbamate | C₉H₁₀F₂N₂O₂ | 1.2 | Not reported | Difluoroethyl group |

| 4-Fluorobenzyl N-(6-methylpyridin-3-yl)carbamate | C₁₃H₁₁FN₂O₂ | 2.4 | Antimicrobial | Aromatic fluorine substitution |

Applications in Drug Development

Prodrug Design

Carbamates serve as prodrug moieties due to their hydrolytic lability. The trifluoroethyl group in this compound may slow hydrolysis, enabling sustained drug release .

Agrochemistry

Fluorinated carbamates are explored as fungicides and insecticides. While this compound’s agrochemical potential is unvalidated, its stability and lipophilicity align with requirements for foliar applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume